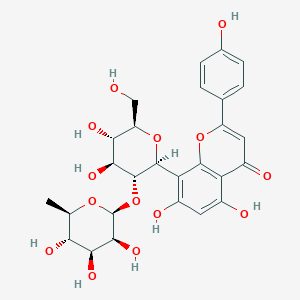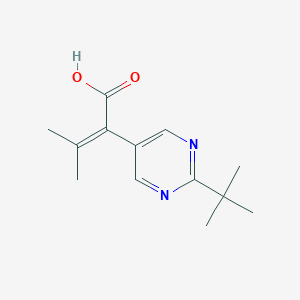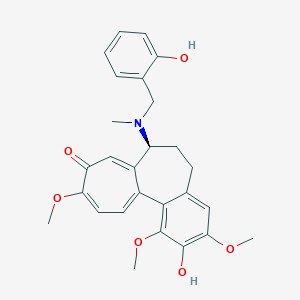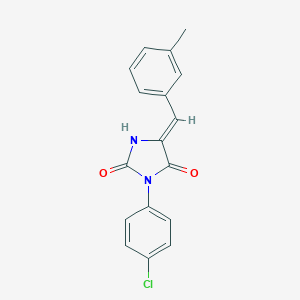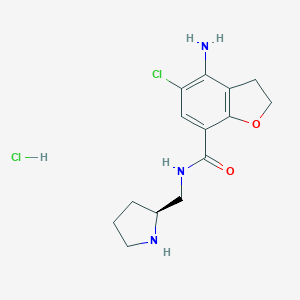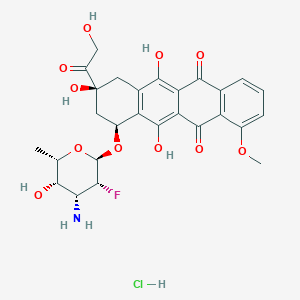
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone, commonly referred to as AD 32, is a synthetic anthracycline antibiotic that has shown promising results in scientific research applications. AD 32 is a derivative of the well-known chemotherapy drug, doxorubicin. However, AD 32 has been modified to reduce its toxicity and improve its efficacy, making it a potential candidate for cancer treatment.
Mécanisme D'action
AD 32 exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting DNA replication and transcription, leading to cell cycle arrest and apoptosis. AD 32 also generates reactive oxygen species, leading to oxidative stress and further inducing apoptosis.
Effets Biochimiques Et Physiologiques
AD 32 has been shown to have minimal cardiotoxicity, a significant concern with anthracycline antibiotics. It also has a low potential for causing myelosuppression, a common side effect of chemotherapy drugs. AD 32 has been shown to be well-tolerated in animal studies, with no significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
AD 32 has several advantages for lab experiments. It is stable in solution, making it easy to handle and store. It also has a long half-life, allowing for prolonged exposure to cancer cells. However, AD 32 is not readily available commercially, and its synthesis is complex and time-consuming.
Orientations Futures
There are several potential future directions for AD 32 research. One area of interest is the development of AD 32 derivatives that further improve its efficacy and reduce toxicity. Another potential direction is the investigation of AD 32 in combination with other chemotherapy drugs to enhance its anticancer effects. Additionally, AD 32 could potentially be used in combination with immunotherapy to improve the overall response rate in cancer treatment.
Méthodes De Synthèse
AD 32 is synthesized through a multi-step process that involves the modification of doxorubicin. The process includes the protection of the doxorubicin molecule, followed by the introduction of the fluorine atom and the amino group. The final step involves the deprotection of the molecule to obtain AD 32.
Applications De Recherche Scientifique
AD 32 has been extensively studied in scientific research applications. It has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. AD 32 has also been shown to overcome drug resistance, a significant challenge in cancer treatment.
Propriétés
Numéro CAS |
119288-23-2 |
|---|---|
Nom du produit |
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone |
Formule moléculaire |
C27H29ClFNO11 |
Poids moléculaire |
598 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-4-amino-3-fluoro-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28FNO11.ClH/c1-9-21(32)20(29)19(28)26(39-9)40-13-7-27(37,14(31)8-30)6-11-16(13)25(36)18-17(23(11)34)22(33)10-4-3-5-12(38-2)15(10)24(18)35;/h3-5,9,13,19-21,26,30,32,34,36-37H,6-8,29H2,1-2H3;1H/t9-,13-,19+,20-,21+,26-,27-;/m0./s1 |
Clé InChI |
LVKDCZXXBAOPQZ-KFDLDNLPSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
Autres numéros CAS |
119288-23-2 |
Synonymes |
7(O)-(3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone 7(O)-(3-amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone 7-ATFTA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



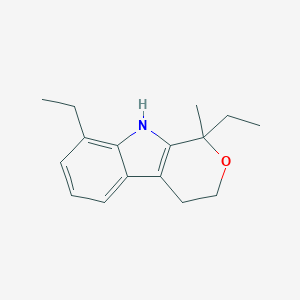
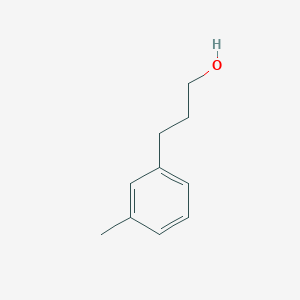
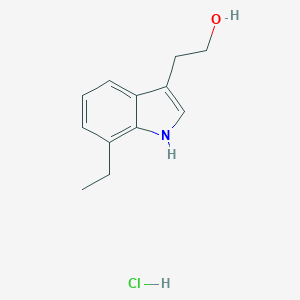
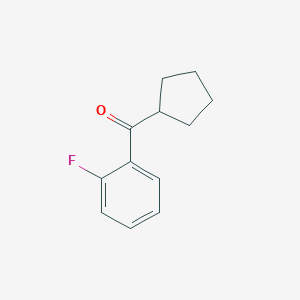
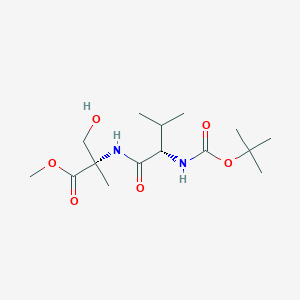
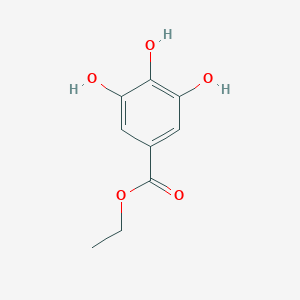
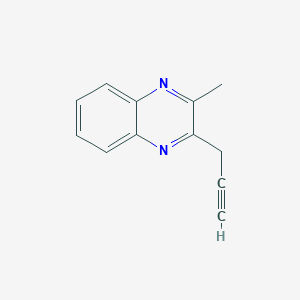
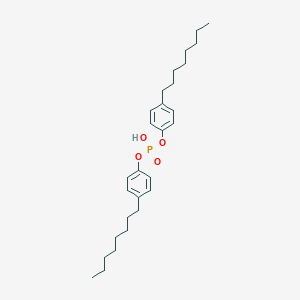
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
